Biphenyl-4-YL-hydrazine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of Biphenyl-4-YL-hydrazine hydrochloride involves the condensation of specific chlorides with hydrazine hydrate. For instance, 1,2-Bis(2,4,6-trinitrophenyl) hydrazine, a related compound, is synthesized through the condensation of picryl chloride with hydrazine hydrate in methanol, indicating a similar pathway could be involved in the synthesis of Biphenyl-4-YL-hydrazine hydrochloride (Badgujar et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to Biphenyl-4-YL-hydrazine hydrochloride has been characterized by various spectroscopic techniques such as IR, 1H NMR, and X-ray diffraction. These methods provide detailed information on the molecular geometry and electronic structure, crucial for understanding the reactivity and properties of the compound.
Chemical Reactions and Properties
Biphenyl-4-YL-hydrazine hydrochloride participates in various chemical reactions, leading to the formation of energetically significant materials. For example, the reaction product of a similar compound with triphenylphosphine and subsequent reactions highlights the compound's reactivity and potential for synthesizing novel materials with significant applications (Brovarets et al., 2004).
Scientific Research Applications
1. Catalytic Dechlorination
Biphenyl-4-YL-hydrazine hydrochloride is used in the dechlorination of polychlorinated biphenyls (PCBs) with palladium as a catalyst. This process efficiently yields biphenyl and can be enhanced with ultrasonication, showing a high reactivity for certain PCB bonds (Rodríguez & Lafuente, 2002).
2. Electrochemical Detection
Modified carbon paste electrodes, incorporating 3-(4′-amino-3′-hydroxy-biphenyl-4-yl)-acrylic acid and ZrO2 nanoparticles, have been used for electrochemical determination of hydrazine. This method demonstrates potential for detecting hydrazine in water samples (Mohammadi et al., 2015).
3. Synthesis of Antimicrobial Agents
Biphenyl-4-YL-hydrazine hydrochloride is involved in synthesizing 4-biphenyl-4-yl-(2H)-phthalazin-1-one derivatives, which have shown antimicrobial activity. These compounds are synthesized through various reactions, including with phenyl hydrazine and acetyl hydrazine (Abubshait et al., 2011).
4. Fluorescent Probing in Biological Samples
Fluorescent probes have been developed using biphenyl derivatives for detecting hydrazine in environmental water systems and biological samples. These probes offer low detection limits and are suitable for fluorescence imaging in various biological contexts (Zhu et al., 2019).
5. Corrosion Inhibition Studies
Hydrazine compounds, including biphenyl derivatives, have been studied for their corrosion inhibition properties on steel surfaces in acidic environments. These studies involve electrochemical techniques and density functional theory (DFT) calculations (Yadav et al., 2015).
Safety And Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Biphenyl-4-YL-hydrazine hydrochloride. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
(4-phenylphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,14H,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVHDZKZQXXRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212946 | |
Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-4-YL-hydrazine hydrochloride | |
CAS RN |
63543-02-2 | |
Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063543022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 63543-02-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75261 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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